1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one

Beschreibung

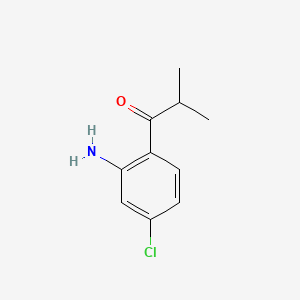

1-(2-Amino-4-chlorophenyl)-2-methylpropan-1-one is a substituted propanone featuring a 2-amino-4-chlorophenyl group attached to the carbonyl carbon and a methyl branch at the β-position.

Eigenschaften

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBKPIYEMKCQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino and chlorine groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one with five related compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Electronic Properties

- Target Compound: The 2-amino group is electron-donating (+R effect), increasing electron density on the phenyl ring, while the 4-chloro group is electron-withdrawing (-I effect).

- Methoxy Analogue (C₁₁H₁₄O₂) : The 4-OCH₃ group donates electrons via resonance, reducing the ketone’s electrophilicity compared to chloro-substituted derivatives. This compound is often used in coordination chemistry due to its moderate polarity .

- Halogenated Derivatives (C₁₂H₁₃ClO, C₁₀H₁₀ClFO) : Chloro and fluoro substituents enhance electrophilicity at the carbonyl carbon, making these compounds reactive toward nucleophiles like Grignard reagents .

Physicochemical Properties

- Solubility: The target compound’s amino group may improve solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar analogues like 1-(4-ethylphenyl)-2-methylpropan-1-one .

- Melting/Boiling Points : Halogenated derivatives (e.g., 4-Cl, 3-Cl-2-F) typically exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to alkyl-substituted compounds .

Research Findings and Key Insights

Electronic Modulation : The interplay between electron-donating (NH₂) and electron-withdrawing (Cl) groups in the target compound may uniquely tune its reactivity, as demonstrated by DFT studies on similar systems .

Synthetic Challenges : Halogenated analogues (e.g., 4-Cl) often require controlled oxidation steps, as shown in the synthesis of 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one using pyridinium dichromate .

Biologische Aktivität

1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one, also known as a derivative of phenylpropanone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 211.69 g/mol

- Structure : The compound features a chlorophenyl group, an amino group, and a ketone functionality, which contribute to its reactivity and biological interactions.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The ketone group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzymatic activity.

- Receptor Binding : The chlorophenyl substituent enhances binding affinity to certain receptors, influencing metabolic pathways and physiological responses.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For example:

- Monoamine Oxidase (MAO) Inhibition : Studies have shown that derivatives similar to this compound can inhibit MAO activity, which is crucial for regulating neurotransmitter levels in the brain .

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| This compound | 0.12 | MAO B |

| Similar Derivative | <0.05 | MAO A |

2. Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) values were recorded for several strains, indicating effective antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 2 |

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

- Dopaminergic Activity : By inhibiting MAO, it may increase dopamine levels in the brain, which is beneficial for conditions like Parkinson's disease .

Study on Antidepressant Potential

A recent study investigated the antidepressant-like effects of this compound in animal models. The results indicated:

- Significant reduction in depressive-like behavior compared to control groups.

- Enhanced levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism involving both monoamine reuptake inhibition and receptor modulation.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Key findings included:

- The compound showed superior activity compared to standard antibiotics.

- Potential for development as a new class of antimicrobial agents targeting resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.